molecular formula C11H12O3S B1394258 (2R)-1,3-oxathiolan-2-ylmethyl benzoate CAS No. 372112-46-4

(2R)-1,3-oxathiolan-2-ylmethyl benzoate

Cat. No. B1394258
M. Wt: 224.28 g/mol
InChI Key: PCXPPEVXIKTQGP-SNVBAGLBSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like this would likely involve an oxathiolane ring and a benzoate ester group . Detailed structural analysis would require more specific information or computational chemistry techniques .


Chemical Reactions Analysis

The chemical reactivity of a compound like this would depend on its specific structure. Benzoate esters, for example, are known to participate in reactions like hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. For example, benzoate esters often have moderate polarity and can participate in hydrogen bonding .

Scientific Research Applications

  • Enantiopure 1,3-oxathiolane as a Precursor for Anti-HIV Agents : An enantiopure (2R,5R)-1,3-oxathiolane was synthesized using a multienzymatic cascade protocol. This compound is a crucial precursor for anti-HIV agents such as lamivudine, achieved through subsequent N-glycosylation (Ren, Hu, & Ramström, 2019).

  • Synthesis of 1,3-Oxathiolane Derivatives : Various 1,3-oxathiolane derivatives were synthesized and tested for their cytotoxicity against tumor cell lines and antiviral activity against HIV-1 and HBV. These compounds were synthesized via a multi-step procedure from 6-azauridine (Liu et al., 2000).

  • Adamantane-Based Ester Derivatives Synthesis : Adamantyl-based compounds, which are valuable in drug design, were synthesized using 1-adamantyl bromomethyl ketone and various carboxylic acids. These compounds, including 2-(adamantan-1-yl)-2-oxoethyl benzoates, demonstrated strong antioxidant and anti-inflammatory activities (Kumar et al., 2015).

  • Trifluoromethyl Containing 1,4-Oxathiolane Synthesis : 1,4-oxathiolane derivatives containing trifluoromethyl groups were synthesized from 1,3-oxathiolanes using sulfur ylide intermediates, showcasing high stereoselectivities and yields (Zhu, Xing, & Zhu, 2006).

  • Synthesis of Carbohydrate Derivatives : Novel cis-1,2-fused 1,3-oxathiolan-, 1,3-oxaselenolan-, and 1,3-oxazolidin-2-imine carbohydrate derivatives were synthesized. This method is compatible with different protecting groups and sugars (Castilla et al., 2010).

  • Novel Process for Synthesizing Apricitabine : A new process for synthesizing apricitabine, an anti-HIV NRTI, was presented, starting from 2-(R)-benzoyloxymethyl-1,3-oxathiolane. The process achieved high diastereomeric excess and yield, avoiding lengthy and complex stages (Marcuccio, Epa, White, & Deadman, 2011).

Safety And Hazards

The safety and hazards associated with a compound like this would depend on its specific structure and properties. For example, many benzoate esters are combustible and can cause irritation if ingested or come into contact with the skin .

Future Directions

The future directions for a compound like this would depend on its specific applications. For example, if it has pharmaceutical or agrochemical applications, future research might focus on improving its efficacy, reducing its toxicity, or finding new uses .

properties

IUPAC Name

[(2R)-1,3-oxathiolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c12-11(9-4-2-1-3-5-9)14-8-10-13-6-7-15-10/h1-5,10H,6-8H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXPPEVXIKTQGP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(O1)COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS[C@@H](O1)COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701252057
Record name 1,3-Oxathiolane-2-methanol, 2-benzoate, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-1,3-oxathiolan-2-ylmethyl benzoate

CAS RN

372112-46-4
Record name 1,3-Oxathiolane-2-methanol, 2-benzoate, (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372112-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Oxathiolane-2-methanol, 2-benzoate, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Aliquots of 2-benzoyloxyacetaldehyde dimethyl acetal (50.0 g) prepared according to Example 1,2-mercaptoethanol (20.4 g), p-toluenesulfonic acid monohydrate (0.90 g) and toluene (250 mL) were placed in a three-neck flask, followed by heating. By-produced methanol was distilled off with the solvent. After distilling off about 150 mL, the reaction mixture was cooled to room temperature, was washed with a saturated aqueous sodium hydrogen carbonate solution and water and was dried over anhydrous sodium carbonate. After filtration and vacuum distillation at 144-147° C. and at 0.60 mmHg, the target compound (54.9 g) was obtained in a yield of 100%.
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
1,2-mercaptoethanol
Quantity
20.4 g
Type
reactant
Reaction Step Two
Quantity
0.9 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
100%

Synthesis routes and methods II

Procedure details

Aliquots of 2-benzoyloxyacetaldehyde dimethyl acetal (50.0 g) prepared according to Example 1, 2-mercaptoethanol (20.4 g), p-toluenesulfonic acid monohydrate (0.90 g) and toluene (250 mL) were placed in a three-neck flask, followed by heating. By-produced methanol was distilled off with the solvent. After distilling off about 150 mL, the reaction mixture was cooled to room temperature, was washed with a saturated aqueous sodium hydrogen carbonate solution and water and was dried over anhydrous sodium carbonate. After filtration and vacuum distillation at 144-147° C. and at 0.60 mmHg, the target compound (54.9 g) was obtained in a yield of 100%.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step Two
Quantity
0.9 g
Type
catalyst
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
100%

Synthesis routes and methods III

Procedure details

(+/−)-2-(Benzoyloxymethyl)-1,3-oxathiolane (0.71 mmol, 160 mg) was dissolved in acetonitrile (0.6 mL) in a 25-mL round-bottomed flask. A 0.1 M phosphoric acid-phosphate buffer solution (15 mL) adjusted to pH 7.0 was added to the reaction followed by 21 units of cholesterol esterase from bovine pancreas (Sigma #C3766). The reaction was stirred at approximately 4° C. for a period of up to 24 h while maintaining the pH of the reaction media at pH 7.0 with 1 M sodium hydroxide solution. The progress of the reaction may be monitored by gas chromatography for disappearance of the (+/)-2-(benzoyloxymethyl)-1,3-oxathiolane and/or by chiral HPLC for enantiomeric enrichment. When the reaction had proceeded to about 50% conversion, the mixture was saturated with sodium chloride and extracted with methyl tert-butyl ether (5×5 mL). Concentration of the extracts afforded a crude product that was purified by silica gel chromatography to give 2(R)-(benzoyloxymethyl)-1,3-oxathiolane (68 mg) and 2(S)-(hydroxymethyl)-1,3-oxathiolane (38 mg).
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
Name
phosphoric acid phosphate
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
cholesterol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a 5-L, three-necked, round-bottomed flask fitted with a mechanical stirrer, a Dean-Stark apparatus, and a glass stopper is added 2-(benzoyloxy)acetaldehyde diethyl acetal (0.469 mol, 111.85 g, 1.0 equiv.), 2-mercaptoethanol (0.516 mol, 40.34 g, 1.1 equiv.), para-toluenesulfonic acid monohydrate (0.047 mol, 8.92 g, 0.1 equiv.) and toluene (3.5 L). The reaction was heated to reflux and stirred while monitoring progress by TLC. When determined to be complete, the reaction was allowed to cool to ambient temperature before washing with saturated sodium bicarbonate solution. The organic phase was dried over magnesium sulfate and concentrated by rotary evaporation to give (+/−)-2-(benzoyloxymethyl)-1,3-oxathiolane as an oil (95.75 g, 90.9% yield). The crude product was advanced to the next reaction step without further purification.
[Compound]
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
111.85 g
Type
reactant
Reaction Step Two
Quantity
40.34 g
Type
reactant
Reaction Step Two
Quantity
8.92 g
Type
reactant
Reaction Step Two
Quantity
3.5 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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